1-Vinyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-Vinyl-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of phenylpyrazoles . It is used as a synthetic intermediate in the preparation of relevant chemicals in various fields .
Synthesis Analysis
The synthesis of 1-Vinyl-1H-pyrazole-4-carboxylic acid involves the oxidation of 1-(2-chloroethyl)-4-formylpyrazoles followed by dehydrochlorination . The rate of dehydrochlorination decreases with the increasing number of electron-donor substituents .Molecular Structure Analysis
The molecular structure of 1-Vinyl-1H-pyrazole-4-carboxylic acid is represented by the formula C6H6N2O2 . The InChI code for this compound is 1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) .Chemical Reactions Analysis
The chemical reactions involving 1-Vinyl-1H-pyrazole-4-carboxylic acid are diverse. For instance, it can undergo esterification reactions with alcohols in the presence of concentrated sulfuric acid .Physical And Chemical Properties Analysis
1-Vinyl-1H-pyrazole-4-carboxylic acid has a molecular weight of 138.13 . It is a solid at room temperature .Scientific Research Applications
Improved Synthesis and Characterization
Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid : An enhanced synthesis method for 1H-pyrazole-4-carboxylic acid was developed, significantly increasing the yield from 70% to 97.1% (Dong, 2011).
Structural and Dynamic Properties : The structural and dynamic properties of 1H-pyrazole-4-carboxylic acids, including polymorphism and solid-state proton transfer (SSPT), were explored, providing insights into their solid-state characteristics (Infantes et al., 2013).
Functionalization and Applications
Functionalization Reactions : Various functionalization reactions of 1H-pyrazole-4-carboxylic acid derivatives were studied, leading to a range of novel compounds with potential applications in different fields (Yıldırım et al., 2005), (Yıldırım & Kandemirli, 2006).
Synthesis of Novel Azides and Triazoles : Research highlighted the synthesis of novel azides and triazoles based on 1H-pyrazole-3(5)-carboxylic acids, showcasing potential uses in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
Material Science and Electrochemistry
Supercapacitive Performance of Pyrazole Carboxylic Acid-Based Polymers : A study demonstrated the potential of pyrazole carboxylic acid-based polymers in supercapacitors, indicating large specific capacitance, high rate capability, and good cycling stability (Feng et al., 2019).
Highly Efficient Electrochemiluminescence : Pyrazolecarboxylic metal-organic frameworks were synthesized and exhibited highly intense electrochemiluminescence, demonstrating potential in various electrochemical applications (Feng et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethenylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-4-5(3-7-8)6(9)10/h2-4H,1H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NALOXIKNICPHNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653232 | |
Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Vinyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
905307-07-5 | |
Record name | 1-Ethenyl-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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